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Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridine

Cat. No.: B087399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

applications of 2-Methoxy-3-bromopyridine. It is intended to be a valuable resource for

professionals in organic synthesis, medicinal chemistry, and drug discovery.

Core Physicochemical and Spectroscopic
Properties
2-Methoxy-3-bromopyridine is a halogenated pyridine derivative recognized for its utility as a

versatile chemical intermediate.[1] Its physical state at room temperature is typically a colorless

to light yellow liquid.[1]

Physicochemical Data
The key physical and chemical properties of 2-Methoxy-3-bromopyridine are summarized in the

table below for quick reference.
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Property Value Reference(s)

Molecular Formula C₆H₆BrNO

Molecular Weight 188.02 g/mol

CAS Number 13472-59-8

Appearance Colorless to light yellow liquid [1]

Density 1.5856 g/mL at 25 °C

Refractive Index (n20/D) 1.566

Flash Point 93.3 °C (199.9 °F) - closed cup

Storage Temperature 0-8°C [1]

Spectroscopic Data
Experimental spectroscopic data for 2-Methoxy-3-bromopyridine is not readily available in peer-

reviewed literature. However, the expected spectral characteristics can be inferred from the

analysis of structurally similar compounds. The following tables provide predicted data and

reference values from analogous structures to aid in characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region

corresponding to the pyridine ring protons and one singlet in the aliphatic region for the

methoxy group protons.
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Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Assignment

Analog
Data: 2-
Methoxypyr
idine
(CDCl₃)

Analog
Data: 2-
Bromopyrid
ine (CDCl₃)

Reference(s
)

~8.0-8.2 Doublet H6 8.16 (ddd) 8.35 (ddd) [2][3]

~7.3-7.5
Doublet of

doublets
H4 7.52 (ddd) 7.45 (ddd) [2][3]

~6.8-7.0
Doublet of

doublets
H5 6.82 (ddd) 7.24 (ddd) [2][3]

~3.9 Singlet -OCH₃ 3.92 (s) N/A [2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum will display six signals: five for the aromatic carbons of the pyridine

ring and one for the methoxy carbon.

Predicted
Chemical Shift
(δ, ppm)

Assignment

Analog Data:
2-
Methoxypyridi
ne

Analog Data:
2-
Bromopyridine

Reference(s)

~160-164 C2 (C-O) 164.3 N/A [4]

~145-148 C6 (C-H) 147.1 150.3 [4][5]

~138-140 C4 (C-H) 138.6 138.6 [4][5]

~115-118 C5 (C-H) 116.8 128.4 [4][5]

~108-112 C3 (C-Br) 111.2 N/A [4]

~53-55 -OCH₃ 53.2 N/A [4]

IR (Infrared) Spectroscopy
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The IR spectrum will feature characteristic absorption bands corresponding to the C-H, C=N,

C=C, and C-O functional groups.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Reference(s)

~3100-3000 C-H Stretch Aromatic [6][7]

~2950-2850 C-H Stretch -OCH₃ [8]

~1600-1550 C=N, C=C Stretch Pyridine Ring [6][7]

~1250-1200 C-O Stretch Aryl Ether [8]

~1100-1000 C-O Stretch Aryl Ether [8]

~800-700 C-Br Stretch Bromo-aromatic [6][7]

Reactivity and Synthetic Applications
2-Methoxy-3-bromopyridine is a valuable building block in organic synthesis due to its distinct

functional groups that allow for selective chemical transformations.

Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution,

making the ring susceptible to certain substitution patterns. It also provides a basic site for

protonation or coordination to metal centers.[9]

Bromine Atom: Located at the 3-position, the bromine atom is a key functional group that

serves as a leaving group in nucleophilic aromatic substitution reactions and is highly active

in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This

enables the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Methoxy Group: The electron-donating methoxy group at the 2-position can influence the

regioselectivity of reactions on the pyridine ring.

This compound is widely utilized as a key intermediate in the synthesis of complex molecules

for the pharmaceutical and agrochemical industries.[1] Its structural motif is found in various

biologically active compounds.[1]
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Experimental Protocols
While multiple synthetic routes are possible, a common approach involves the methylation of

the corresponding hydroxypyridine. Below is a representative protocol for the synthesis of 2-

Methoxy-3-bromopyridine from 2-bromo-3-hydroxypyridine.

Synthesis of 2-Methoxy-3-bromopyridine
This two-step procedure first describes the bromination of 3-hydroxypyridine, followed by

methylation to yield the final product.

Step 1: Preparation of 2-Bromo-3-hydroxypyridine[10]

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, cool an

aqueous solution of sodium hydroxide (e.g., 40%) to between -10°C and 0°C using an ice-

salt bath.

Bromine Addition: Slowly add liquid bromine dropwise to the cooled alkali solution while

maintaining the low temperature.

Substrate Addition: Dissolve 3-hydroxypyridine in a separate aqueous sodium hydroxide

solution. Add this solution dropwise to the bromine solution, ensuring the system

temperature is maintained between 10-15°C.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2.5

to 3 hours.

Work-up: Adjust the pH of the reaction mixture to 7 using a suitable acid.

Purification: Collect the resulting crude product and recrystallize it to obtain pure 2-bromo-3-

hydroxypyridine.[10]

Step 2: Methylation of 2-Bromo-3-hydroxypyridine[10]

Reaction Setup: In a dry reaction flask, add sodium metal to methanol and heat the mixture

to reflux.
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Substrate Addition: Dissolve the 2-bromo-3-hydroxypyridine from Step 1 in DMF and add it

dropwise to the sodium methoxide solution while maintaining reflux.

Reaction: Stir the mixture for 10-15 minutes, then remove most of the methanol via

distillation under reduced pressure. Add methyl iodide to the remaining mixture and stir

overnight at room temperature.

Work-up: Remove the DMF by distillation under reduced pressure. Cool the residue to room

temperature and perform an extraction with diethyl ether.

Purification: Wash the combined organic layers with a saturated aqueous salt solution, dry

over anhydrous sodium sulfate, and concentrate via distillation to obtain 2-Methoxy-3-

bromopyridine.[10]

Synthesis Workflow for 2-Methoxy-3-bromopyridine

3-Hydroxypyridine

Bromination
(Br₂, NaOH(aq))

Step 1

2-Bromo-3-hydroxypyridine

Methylation
(Na, CH₃OH then CH₃I)

Step 2

2-Methoxy-3-bromopyridine

Click to download full resolution via product page
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A simplified workflow for the synthesis of 2-Methoxy-3-bromopyridine.

Role in Drug Discovery and Development
Pyridine-based heterocycles are among the most prevalent structural motifs in pharmaceuticals

due to their ability to engage in various biological interactions.[11] As a functionalized pyridine,

2-Methoxy-3-bromopyridine serves as a critical intermediate, or building block, in the early

stages of drug discovery.[12][13]

The process begins with the creation of a diverse library of compounds for screening against a

specific biological target.[13] Intermediates like 2-Methoxy-3-bromopyridine are used to rapidly

generate numerous analogs through reactions such as cross-coupling, which allows for the

exploration of the chemical space around a core scaffold. Promising "hits" from this initial

screening are then subjected to lead optimization, where medicinal chemists systematically

modify the structure to enhance potency, selectivity, and pharmacokinetic properties. The

customizable nature of intermediates is essential for this fine-tuning process.[14]
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Role of Intermediates in Drug Discovery

Early Discovery Phase

Lead Optimization Phase

2-Methoxy-3-bromopyridine
(Chemical Intermediate)

Library Synthesis
(e.g., Suzuki Coupling)

Diverse Compound Library

High-Throughput Screening

Initial 'Hits'

Structure-Activity
Relationship (SAR) Studies

Lead Compound

Iterative Synthesis
for Optimization

Preclinical Development

Click to download full resolution via product page

Generalized workflow of drug discovery highlighting the role of a chemical intermediate.
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While 2-Methoxy-3-bromopyridine is not itself a therapeutic agent, its pyridine scaffold is

implicated in drugs that target a range of biological pathways, including the regulation of

cardiac ion channels and various kinase signaling pathways.[15] The specific pathways

influenced by final drug products derived from this intermediate would be dependent on the

other molecular fragments introduced during synthesis.

Safety and Handling
2-Methoxy-3-bromopyridine is classified as a hazardous substance and requires careful

handling in a laboratory setting. The following table summarizes its GHS hazard information.

Hazard Class Pictogram Signal Word
Hazard
Statement(s)

Acute Toxicity, Oral

(Category 4)

GHS07 (Exclamation

Mark)
Danger

H302: Harmful if

swallowed

Skin Irritation

(Category 2)

GHS07 (Exclamation

Mark)
Danger

H315: Causes skin

irritation

Serious Eye Damage

(Category 1)
GHS05 (Corrosion) Danger

H318: Causes serious

eye damage

STOT - SE (Category

3)

GHS07 (Exclamation

Mark)
Danger

H335: May cause

respiratory irritation

Data sourced from Sigma-Aldrich.

Precautionary Measures:

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel

unwell. Rinse mouth.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a
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POISON CENTER or doctor.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this

chemical. Work should be performed in a well-ventilated fume hood with appropriate personal

protective equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b087399#2-methoxy-3-bromopyridine-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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